Lithium ethoxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

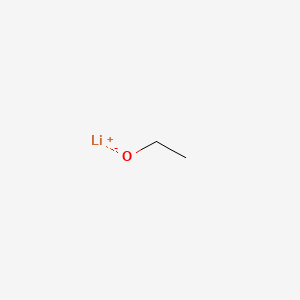

Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;ethanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5O.Li/c1-2-3;/h2H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZVCGYPLLBEUNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiC2H5O, C2H5LiO | |

| Record name | lithium ethoxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635377 | |

| Record name | Lithium ethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

52.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2388-07-0 | |

| Record name | Lithium ethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium ethoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Lithium Ethoxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the fundamental properties, synthesis, characterization, and applications of lithium ethoxide. The information is tailored for professionals in research, scientific, and pharmaceutical development fields, with a focus on delivering precise, actionable data and methodologies.

Core Properties of this compound

This compound (LiOEt) is an organometallic compound that serves as a strong base and nucleophile in a multitude of chemical reactions.[1] Its utility spans from organic synthesis to materials science, particularly in the development of advanced battery technologies.[1][2]

Physical and Chemical Properties

The core physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | C₂H₅LiO | [3][4] |

| Molecular Weight | 52.00 g/mol | [3][5] |

| Appearance | White to off-white powder or chunks | [3][6] |

| CAS Number | 2388-07-0 | [3][5] |

| Density | 0.895 g/mL at 25 °C | [7] |

| Boiling Point | 72.6 °C at 760 mmHg | [7] |

| Decomposition Temp. | 325 °C | [8] |

| Flash Point | 8.9 °C | [7] |

| Vapor Pressure | 82.8 mmHg at 25 °C | [7] |

Solubility Profile

The solubility of this compound is a critical factor in its application in various solvent systems.

| Solvent | Solubility | References |

| Ethanol | Soluble (19.6 g/100 g at 20 °C) | [8] |

| Diethyl Ether | Sparingly soluble | [8] |

| Heptane | 0.38 g/100 g at 26 °C | [8] |

| Pentane | Sparingly soluble | [8] |

| Water | Reacts violently | [9] |

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the direct reaction of lithium metal with anhydrous ethanol.[1] Careful control of reaction conditions is essential to ensure high purity and yield.

Experimental Protocol: Synthesis of this compound

This protocol details the laboratory-scale synthesis of a saturated solution of this compound in ethanol.

Materials:

-

Lithium metal

-

Anhydrous ethanol

-

Reaction flask or beaker

-

Funnel and filter paper (if ethanol contains traces of water)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Under an inert atmosphere, place anhydrous ethanol into the reaction flask.

-

Slowly add small pieces of lithium metal to the ethanol. The reaction is exothermic and will generate hydrogen gas, so proper ventilation and caution are necessary.[10] The reaction is: 2Li + 2C₂H₅OH → 2C₂H₅OLi + H₂.[10]

-

Continue adding lithium until the desired concentration is reached or the lithium is consumed. The solution will heat up during the reaction.[10]

-

If traces of water are present in the ethanol, a white precipitate of lithium hydroxide may form. If this occurs, filter the solution to remove the precipitate.[10]

-

The resulting product is a slightly yellow, alkaline solution of this compound in ethanol.[10]

Characterization Protocols

Accurate characterization of this compound is crucial for its effective use. The following are key analytical methods.

The purity of this compound can be determined by acid-base titration. This method quantifies the amount of ethoxide, which is a strong base.

Principle: this compound reacts with a strong acid (e.g., hydrochloric acid) in a neutralization reaction. The endpoint can be determined using a pH indicator or potentiometrically.

General Procedure:

-

Accurately weigh a sample of the this compound solution.

-

Dilute the sample with a suitable solvent (e.g., anhydrous ethanol).

-

Titrate the solution with a standardized solution of hydrochloric acid.

-

The equivalence point is detected by a sharp change in pH, indicating the complete neutralization of the this compound.

-

The purity is calculated based on the volume of titrant used.

Note: Due to the moisture sensitivity of this compound, all manipulations should be carried out under an inert atmosphere.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound. Both ¹H and ¹³C NMR can be utilized.

Sample Preparation:

-

Dissolve a sample of this compound in a deuterated solvent, such as deuterated toluene (toluene-d8).[11]

-

Transfer the solution to an NMR tube under an inert atmosphere.

Expected ¹H NMR Spectra:

-

A quartet corresponding to the methylene (-CH₂-) protons.

-

A triplet corresponding to the methyl (-CH₃) protons.

-

The chemical shifts may vary slightly with temperature.[11]

Expected ¹³C NMR Spectra:

-

Two distinct signals corresponding to the methylene and methyl carbons.

Applications in Research and Development

This compound is a versatile reagent with numerous applications in both academic research and industrial processes.

Organic Synthesis

In organic synthesis, this compound is primarily used as a strong, non-nucleophilic base for deprotonation reactions.[6] Its applications include:

-

Condensation Reactions: It is effective in promoting aldol and Claisen condensations.[3]

-

Alkylation and Acylation: It facilitates the formation of carbon-carbon bonds through alkylation and acylation reactions.[12]

-

Esterification: It can act as a catalyst or reactant in the formation of esters from carboxylic acids or acid chlorides.[3]

-

Polymerization: It serves as an initiator or catalyst in certain polymerization processes.[6]

Materials Science and Drug Development

The properties of this compound make it a valuable component in the development of advanced materials and pharmaceuticals.

-

Battery Technology: It is used as a precursor for creating coatings on cathode materials for lithium-ion batteries.[2] These coatings can improve the stability and performance of the batteries.[2]

-

Pharmaceuticals: In drug formulation, it acts as a reagent in the synthesis of active pharmaceutical ingredients (APIs).[6] Its role as a strong base is crucial in facilitating the formation of complex organic molecules that are the basis of many drugs.[6]

Safety and Handling

This compound is a reactive and hazardous material that requires careful handling.

-

Reactivity: It reacts violently with water and is flammable.[9][13] It is also self-heating and may catch fire.[4]

-

Health Hazards: It can cause severe skin burns and eye damage.[4]

-

Handling Precautions: Always handle this compound in a well-ventilated area, preferably under an inert atmosphere.[3] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition and moisture.[9]

This guide provides a foundational understanding of this compound for its safe and effective use in a research and development setting. For more specific applications and safety protocols, always refer to the relevant Safety Data Sheet (SDS) and peer-reviewed literature.

References

- 1. This compound | 2388-07-0 | Benchchem [benchchem.com]

- 2. This compound 95 2388-07-0 [sigmaaldrich.com]

- 3. This compound Manufacturer | Molecular Formula: LiC2H5O | CAS No: 2388-07-0 [axiomchem.com]

- 4. This compound | C2H5LiO | CID 23661847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 乙醇锂 溶液 1.0 M in ethanol | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound [chemister.ru]

- 9. chembk.com [chembk.com]

- 10. Amasci.net - this compound synthesis [amasci.net]

- 11. rsc.org [rsc.org]

- 12. gneechemical.com [gneechemical.com]

- 13. (Li) Lithium NMR [chem.ch.huji.ac.il]

Synthesis of Lithium Ethoxide from Lithium Metal and Ethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of lithium ethoxide from the direct reaction of lithium metal with absolute ethanol. This guide is intended for professionals in research and development who require a detailed understanding of the synthesis, including experimental protocols, quantitative data, reaction mechanisms, and safety considerations.

Introduction

This compound (LiOEt) is a strong base and a versatile reagent in organic synthesis, finding applications in deprotonation reactions, as a catalyst, and as a precursor for the synthesis of other organometallic compounds and advanced materials. The most direct and common method for its preparation is the reaction of lithium metal with anhydrous ethanol.[1] This reaction is straightforward but requires meticulous attention to safety due to the high reactivity of lithium metal and the flammability of both ethanol and the hydrogen gas produced.

Reaction and Mechanism

The overall reaction for the synthesis of this compound is as follows:

2Li(s) + 2CH₃CH₂OH(l) → 2CH₃CH₂OLi(sol) + H₂(g)[2]

This is a redox reaction where lithium metal is oxidized to Li⁺ and the acidic proton of the hydroxyl group in ethanol is reduced to hydrogen gas.

While the stoichiometry is straightforward, the reaction mechanism is believed to proceed through a single electron transfer (SET) from the lithium metal to the ethanol molecule. The process can be conceptualized as follows:

-

Single Electron Transfer: A lithium atom donates an electron to an ethanol molecule, forming a lithium cation and an ethanol radical anion. Li• + CH₃CH₂OH → Li⁺ + [CH₃CH₂OH]•⁻

-

Dissociation: The ethanol radical anion is unstable and dissociates to form an ethoxide anion and a hydrogen radical. [CH₃CH₂OH]•⁻ → CH₃CH₂O⁻ + H•

-

Hydrogen Dimerization: Two hydrogen radicals combine to form a molecule of hydrogen gas. 2H• → H₂

-

Salt Formation: The lithium cation and the ethoxide anion form an ionic bond, resulting in this compound. Li⁺ + CH₃CH₂O⁻ → CH₃CH₂OLi

The following diagram illustrates this proposed reaction pathway:

Caption: Proposed reaction pathway for the synthesis of this compound.

Quantitative Data

The following table summarizes quantitative data derived from literature sources for the synthesis of this compound. It is important to note that yields can be highly dependent on the purity of reagents and the strictness of anhydrous and anaerobic conditions.

| Parameter | Value | Source |

| Reactants | ||

| Lithium Metal | 2.9 g (0.41 moles) | [2] |

| Absolute Ethanol | 144 g (3.13 moles) | [2] |

| Reaction Conditions | ||

| Initial Temperature | 20-30 °C | [3] |

| Reaction Temperature | Maintained between 60-80 °C with cooling | [3] |

| Atmosphere | Inert (e.g., Argon) | [1] |

| Product Information | ||

| Theoretical Yield of LiOEt | ~21.3 g | Calculated |

| Form | Solution in ethanol or isolated solid | [2][3] |

| Solubility in Ethanol | ~12.5 g / 100 mL at room temperature | [2] |

| Purity of Isolated Solid | >98% | [3] |

Detailed Experimental Protocols

Two primary protocols are presented: the preparation of a this compound solution in ethanol and the isolation of solid this compound.

Preparation of a Standardized this compound Solution in Ethanol

This protocol is adapted from established laboratory procedures for the synthesis of alkali metal alkoxides.

Materials and Equipment:

-

Three-necked round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Dropping funnel

-

Inert gas (Argon or Nitrogen) inlet and bubbler

-

Heating mantle with a stirrer

-

Cannula for liquid transfer

-

Syringes and needles

-

Lithium metal, cleaned of any oxide layer

-

Absolute ethanol (anhydrous)

Procedure:

-

Apparatus Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and inert gas inlet. Flame-dry the entire apparatus under a vacuum and then cool to room temperature under a positive pressure of inert gas.

-

Reagent Preparation: In the dropping funnel, place the required volume of absolute ethanol. The main flask should be charged with the pre-weighed, cleaned lithium metal.

-

Reaction Initiation: Slowly add a small portion of the ethanol to the lithium metal at room temperature to initiate the reaction, as evidenced by the evolution of hydrogen gas.

-

Controlled Addition: Once the reaction has started, add the remaining ethanol dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, and external cooling (e.g., a water bath) may be necessary to control the reaction rate.[2]

-

Reaction Completion: After the addition of ethanol is complete, continue to stir the mixture and heat to a gentle reflux until all the lithium metal has dissolved.

-

Cooling and Storage: Once the reaction is complete, cool the solution to room temperature under an inert atmosphere. The resulting this compound solution can be stored in a sealed container under an inert atmosphere.

-

Titration: The concentration of the this compound solution should be determined by titration with a standard acid (e.g., HCl) using an appropriate indicator (e.g., phenolphthalein).

Synthesis and Isolation of Solid this compound

This protocol is based on an industrial production process and is suitable for obtaining a solid product.[3]

Materials and Equipment:

-

Jacketed glass reactor with a mechanical stirrer

-

Dropping funnel

-

Inert gas supply

-

Ice water bath or circulator

-

Vacuum dryer (e.g., a rake dryer)

Procedure:

-

Reactor Setup: Charge the reactor with the desired amount of lithium metal under an inert atmosphere.

-

Ethanol Addition: Slowly add absolute ethanol to the reactor via the dropping funnel. The initial temperature should be maintained between 20-30 °C.[3]

-

Temperature Control: The reaction is exothermic. Use an ice water bath or a circulator connected to the reactor jacket to maintain the reaction temperature between 60 and 80 °C.[3]

-

Reaction Completion: After the ethanol addition is complete, maintain the temperature and continue stirring to ensure all the lithium has reacted.

-

Isolation of Solid Product: Transfer the resulting this compound solution to a closed vacuum dryer.

-

Drying: Dry the material under vacuum at an elevated temperature (e.g., 100 °C) until a constant weight is achieved.[3] This will yield solid this compound as a white to off-white powder or chunks.[1]

Experimental Workflow

The following diagram outlines a typical workflow for the laboratory-scale synthesis of a this compound solution.

Caption: A typical experimental workflow for the synthesis of a this compound solution.

Safety Considerations

The synthesis of this compound involves significant hazards that must be carefully managed.

-

Lithium Metal: Lithium is a highly reactive alkali metal. It reacts violently with water and moisture to produce flammable hydrogen gas and corrosive lithium hydroxide. It should only be handled under an inert atmosphere (argon is preferred over nitrogen as lithium can react with nitrogen at elevated temperatures).

-

Ethanol: Absolute ethanol is a flammable liquid. Vapors can form explosive mixtures with air.

-

Hydrogen Gas: Hydrogen is an extremely flammable gas that is produced during the reaction. The reaction should be conducted in a well-ventilated fume hood, away from any ignition sources.

-

This compound: this compound is a strong base and is corrosive. It is also moisture-sensitive and will react with water to form lithium hydroxide and ethanol.

Personal Protective Equipment (PPE):

-

Flame-resistant lab coat

-

Chemical splash goggles

-

Appropriate chemical-resistant gloves (e.g., nitrile gloves)

Emergency Procedures:

-

Fire: In case of a lithium fire, use a Class D fire extinguisher (for combustible metals). DO NOT use water, carbon dioxide, or soda-acid extinguishers, as they will react violently with lithium.

-

Spills: Small spills of this compound solution can be neutralized with a weak acid (e.g., acetic acid) and absorbed with an inert material.

Conclusion

The synthesis of this compound from lithium metal and ethanol is a fundamental and widely used procedure in chemistry. While the reaction itself is straightforward, the hazardous nature of the reagents necessitates careful planning, a controlled experimental setup, and strict adherence to safety protocols. This guide provides the necessary information for researchers and professionals to safely and effectively perform this synthesis.

References

Lithium Ethoxide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Lithium ethoxide (LiOEt) is an organolithium compound that serves as a potent nucleophile and strong base in a multitude of organic synthesis applications. Its high reactivity and versatility make it an indispensable reagent in the synthesis of complex organic molecules, the development of advanced materials, and various processes within the pharmaceutical and chemical industries. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, its diverse applications, and critical safety and handling information.

Chemical and Physical Properties

This compound is typically a white to pale yellow solid, often appearing as a powder or chunks. It is commercially available in various forms, including as a solid and as a solution in ethanol or tetrahydrofuran.

Core Identification and Physical Data

The fundamental identifiers and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 2388-07-0 | |

| Molecular Formula | C₂H₅LiO or CH₃CH₂OLi | |

| Molecular Weight | 52.00 g/mol | |

| Appearance | White to pale yellow powder and chunks | |

| Density (of 1.0M solution in ethanol) | 0.821 g/mL at 25 °C | |

| Boiling Point | 67 °C | |

| Flash Point | 50 °F | |

| Decomposition Temperature | 325 °C |

Solubility Data

The solubility of this compound in various solvents is a critical factor for its application in different reaction conditions.

| Solvent | Solubility | Citations |

| Ethanol | 19.6 g/100 g (20°C) | |

| Diethyl Ether | Sparingly soluble | |

| Heptane | 0.38 g/100 g (26°C) | |

| Pentane | Sparingly soluble |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the direct reaction of metallic lithium with anhydrous ethanol. This reaction is exothermic and produces hydrogen gas as a byproduct.

Experimental Protocol: Synthesis from Lithium and Ethanol

Reaction: 2Li + 2C₂H₅OH → 2C₂H₅OLi + H₂

Materials:

-

Metallic lithium (Li)

-

Anhydrous ethanol (C₂H₅OH)

-

Reaction flask (or beaker)

-

Inert gas supply (e.g., argon or nitrogen)

-

Funnel and filter paper (if ethanol contains traces of water)

Procedure:

-

Ensure all glassware is thoroughly dried to prevent the reaction of lithium with water.

-

Under an inert atmosphere, add anhydrous ethanol to the reaction flask.

-

Slowly and carefully add small pieces of metallic lithium to the ethanol. The reaction is not overly vigorous but does generate heat.

-

Continue the slow addition of lithium, allowing the reaction to proceed at a controlled rate. The solution will warm up and may take on a slightly yellow color.

-

Once all the lithium has reacted, the resulting solution is a solution of this compound in ethanol.

-

If the ethanol used was not completely anhydrous, some lithium hydroxide (LiOH) may form as a white precipitate. This can be removed by filtration.

Safety Note: This reaction produces flammable hydrogen gas and should be conducted in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses and gloves, must be worn.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a versatile reagent with a wide range of applications in both academic research and industrial processes, including pharmaceutical development.

Core Applications

-

Organic Synthesis: It serves as a strong base in various organic reactions, including aldol condensations, Michael additions, and Claisen condensations. It is also used in alkylation, acylation, and transesterification processes.

-

Pharmaceuticals: In drug development, this compound is a crucial reagent for the synthesis of active pharmaceutical ingredients (APIs). Its role as a strong base facilitates the generation of reactive intermediates necessary for building complex molecular architectures.

-

Polymer Chemistry: It is employed as a catalyst or initiator in polymerization reactions, particularly for creating certain types of polymeric materials.

-

Materials Science and Battery Technology: this compound is used as a precursor in the sol-gel synthesis of lithium-containing ceramics and coatings. These materials have applications in advanced solid-state electrolytes and lithium-ion batteries, contributing to advancements in energy storage.

Application Pathways Diagram

This diagram illustrates the diverse applications stemming from the core properties of this compound.

Solubility of Lithium Ethoxide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of lithium ethoxide (LiOEt) in various organic solvents. This compound is a strong base and a versatile reagent in organic synthesis, including in the development of pharmaceutical compounds and advanced materials. A thorough understanding of its solubility is crucial for reaction optimization, process development, and safety. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination of this air-sensitive compound, and presents logical workflows for its synthesis and application.

Core Data Presentation: Solubility of this compound

The solubility of this compound is highly dependent on the nature of the organic solvent and the temperature. Generally, it exhibits higher solubility in polar protic solvents, such as its parent alcohol, ethanol, and is sparingly soluble in non-polar hydrocarbons.

| Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) | Notes |

| Ethanol | 20 | 19.6[1] | |

| 24 | 15.8[1] | ||

| 25 | ~12.5-13.4[2] | Estimated from synthesis of a saturated solution. | |

| 70 | 23[1] | ||

| Not Specified | 12.5 g/L | ||

| Heptane | 26 | 0.38[1] | Limited solubility. |

| Diethyl Ether | Not Specified | Sparingly soluble[1] | Qualitative observation. |

| Pentane | Not Specified | Sparingly soluble[1] | Qualitative observation. |

| Tetrahydrofuran (THF) | Not Specified | Soluble | Commercially available as a 1.0 M solution[3][4]. Specific quantitative data is not readily available in the reviewed literature. |

| Propanol | Not Specified | No data available | Based on the trend of alkali metal alkoxide solubility, it is expected to be soluble, but quantitative data is not readily available. |

| Butanol | Not Specified | No data available | Similar to propanol, solubility is expected but not quantitatively documented in the reviewed literature. |

Experimental Protocols

Due to the highly reactive and moisture-sensitive nature of this compound, all manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using appropriate techniques, such as a Schlenk line or a glovebox.

I. Synthesis of this compound

A common method for the synthesis of this compound is the direct reaction of lithium metal with anhydrous ethanol.[2][5]

Materials:

-

Lithium metal

-

Anhydrous ethanol (absolute, ≥99.8%)

-

Schlenk flask or three-necked round-bottom flask equipped with a condenser and an inert gas inlet

-

Cannula or syringe for liquid transfer

-

Magnetic stirrer and stir bar

Procedure:

-

Under a positive pressure of inert gas, add a pre-weighed amount of lithium metal to the reaction flask.

-

Slowly add anhydrous ethanol to the lithium metal via a cannula or syringe while stirring. The reaction is exothermic and will produce hydrogen gas.[2] The rate of addition should be controlled to maintain a gentle reflux.

-

After the complete addition of ethanol, continue stirring the mixture at room temperature or with gentle heating until all the lithium metal has reacted.

-

The resulting solution of this compound in ethanol can be used directly or the solvent can be removed under vacuum to obtain solid this compound.

II. Determination of Solubility (Gravimetric Method)

This protocol outlines a gravimetric method for determining the solubility of this compound in an organic solvent, adapted for air-sensitive compounds.[1][6][7][8]

Materials:

-

Solid this compound

-

Anhydrous organic solvent of interest

-

Schlenk tube or vial with a septum

-

Syringes and needles for solvent transfer

-

Inert gas supply (Schlenk line or glovebox)

-

Thermostatic bath for temperature control

-

Filter cannula

-

Pre-weighed, dry receiving Schlenk flask

-

Vacuum oven

Procedure:

-

In an inert atmosphere, add an excess of solid this compound to a Schlenk tube.

-

Add a known volume of the anhydrous organic solvent to the Schlenk tube.

-

Seal the tube and place it in a thermostatic bath set to the desired temperature.

-

Stir the mixture vigorously for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

-

Once equilibrium is established, stop stirring and allow the undissolved solid to settle.

-

Using a filter cannula, carefully transfer a known volume of the clear, saturated supernatant to a pre-weighed Schlenk flask.

-

Remove the solvent from the receiving flask under vacuum.

-

Dry the solid residue in the flask under vacuum to a constant weight.

-

The weight of the solid residue corresponds to the amount of this compound dissolved in the known volume of the solvent at the specified temperature. From this, the solubility can be calculated.

III. Quantification of this compound in Solution (Titration Method)

The concentration of a this compound solution can be determined by acid-base titration.[9]

Materials:

-

This compound solution in an organic solvent

-

Standardized solution of hydrochloric acid (HCl) in a non-aqueous solvent (e.g., isopropanol)

-

Indicator (e.g., phenolphthalein)

-

Burette, flasks, and other standard titration glassware

-

Inert atmosphere setup

Procedure:

-

Under an inert atmosphere, transfer a precise volume of the this compound solution into a flask.

-

Add a few drops of the phenolphthalein indicator.

-

Titrate the solution with the standardized HCl solution until the endpoint is reached, indicated by a color change from pink to colorless.

-

Record the volume of the titrant used.

-

Calculate the molarity of the this compound solution based on the stoichiometry of the reaction: LiOEt + HCl → LiCl + EtOH.

Visualizations

Synthesis of this compound Workflow

Caption: Workflow for the synthesis of this compound.

Sol-Gel Synthesis of Lithium Niobate Nanoparticles

This compound serves as a key precursor in the sol-gel synthesis of lithium niobate (LiNbO₃) nanoparticles, a material with important applications in optics and electronics.[10][11]

Caption: Sol-gel synthesis of lithium niobate nanoparticles.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. Amasci.net - this compound synthesis [amasci.net]

- 3. fishersci.it [fishersci.it]

- 4. sloankettering.edu [sloankettering.edu]

- 5. Sodium ethoxide-Alkali metal alkoxide series-Shandong xuanchen Chemical Co., Ltd-Shandong xuanchen Chemical Co., Ltd [sdxuanchen.com]

- 6. pharmajournal.net [pharmajournal.net]

- 7. scribd.com [scribd.com]

- 8. General Characteristic of Compounds of Alkali Metals | IIT JEE s and p block elements [vedantu.com]

- 9. How To Quantify Lithium Hydroxide Purity Using Titration [eureka.patsnap.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Lithium Ethoxide

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal stability and decomposition characteristics of lithium ethoxide (C₂H₅OLi). The document outlines key thermal properties, hazardous decomposition products, and standardized experimental protocols relevant to its handling and use in research and development.

Core Thermal Properties

This compound is a white to pale yellow solid widely used as a strong base in organic synthesis.[1] Understanding its thermal behavior is critical for safe handling and for the successful design of synthetic routes where it is employed. The material is known to be sensitive to moisture and heat.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the thermal properties of this compound.

| Property | Value | Source(s) |

| Decomposition Temperature | 325 °C | [3][4] |

| Molecular Formula | C₂H₅LiO | [1][2][3][5] |

| Molecular Weight | 52.002 g/mol | [1][3] |

| Appearance | White powder or chunks | [1] |

| Flash Point | 8.9 °C (48.2 °F) | [4] |

| Vapor Pressure | 0.01 Torr at 150 °C | [3][4] |

Thermal Decomposition and Hazardous Products

The thermal decomposition of this compound can be initiated by exposure to high temperatures, with a defined decomposition temperature of 325 °C.[3][4] When heated, especially in the presence of air, it can break down into several hazardous products.

Upon decomposition, this compound is reported to release irritating gases and vapors.[2] The primary hazardous combustion products identified are:

Due to its flammable nature, vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2] Containers of this compound may explode when heated.[2] It is also highly reactive and moisture-sensitive, reacting violently with water.[2]

Postulated Decomposition Pathway

The thermal decomposition of this compound likely proceeds through a complex series of reactions. A simplified, logical pathway based on the identified products is visualized below.

Caption: Postulated thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

While specific experimental studies detailing the thermal analysis of this compound are not widely published, standard methodologies such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to characterize the thermal stability of similar organometallic compounds and battery materials.[7][8]

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and quantify mass loss as a function of temperature. TGA measures changes in the mass of a sample as it is heated at a controlled rate.[8]

Methodology:

-

Sample Preparation: A small, precisely weighed sample of this compound (typically 5-10 mg) is placed into an inert TGA crucible (e.g., alumina or platinum). Due to the material's sensitivity, loading must be performed in an inert atmosphere (e.g., a glovebox filled with argon or nitrogen).

-

Instrumentation: The crucible is loaded into a thermogravimetric analyzer.

-

Analysis Conditions:

-

The furnace is sealed and purged with a high-purity inert gas (e.g., nitrogen or argon) to prevent oxidative side reactions.[9]

-

A controlled heating program is initiated, for instance, a linear ramp of 5-10 °C/min from ambient temperature up to a final temperature well above the expected decomposition point (e.g., 500 °C).[7][10]

-

-

Data Acquisition: The TGA instrument continuously records the sample's mass as a function of temperature. The resulting curve is analyzed to identify the onset temperature of mass loss, which corresponds to the beginning of decomposition. The derivative of the TGA curve (DTG) can pinpoint the temperature of the maximum rate of mass loss.[7][9]

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting, crystallization, and decomposition. DSC can determine the temperature and enthalpy of these events.[11]

Methodology:

-

Sample Preparation: A small sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum or high-pressure stainless steel) inside an inert atmosphere glovebox.[12] An empty, sealed pan is used as a reference.

-

Instrumentation: The sample and reference pans are placed in the DSC instrument.

-

Analysis Conditions:

-

The DSC cell is purged with an inert gas.

-

A temperature program is applied, similar to TGA, with a controlled heating rate (e.g., 5-10 °C/min) over the desired temperature range.

-

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. Exothermic events (heat released), such as decomposition, or endothermic events (heat absorbed), such as melting, are recorded as peaks on the DSC thermogram. The onset temperature and the integrated area of these peaks provide information about the transition temperature and the enthalpy of the reaction.[12]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the thermal analysis of a sensitive compound like this compound.

Caption: General experimental workflow for thermal analysis.

Safety and Handling Recommendations

Given its thermal instability and reactivity, stringent safety protocols are mandatory when handling this compound.

-

Inert Atmosphere: Always handle and store this compound under an inert gas like nitrogen or argon to prevent contact with moisture and air.[1]

-

Avoid Heat: Keep the compound away from heat, sparks, open flames, and hot surfaces.[2][6]

-

Proper Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable and corrosive materials.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including impervious gloves, safety goggles, and a lab coat. All handling should be conducted in a chemical fume hood.

References

- 1. This compound Manufacturer | Molecular Formula: LiC2H5O | CAS No: 2388-07-0 [axiomchem.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound [chemister.ru]

- 4. Buy this compound | 2388-07-0 [smolecule.com]

- 5. chembk.com [chembk.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Thermal Decomposition Study on Li2O2 for Li2NiO2 Synthesis as a Sacrificing Positive Additive of Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. valipod.com [valipod.com]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. osti.gov [osti.gov]

An In-depth Technical Guide to the Physical Appearance and Handling of Lithium Ethoxide Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, safe handling protocols, and common applications of lithium ethoxide. The information is intended to support laboratory research, chemical synthesis, and drug development activities by providing detailed technical data and procedural guidance.

Physical and Chemical Properties

This compound is an organometallic compound that is primarily used in organic synthesis as a strong base.[1] It is commercially available as a white to off-white powder or in the form of chunks.[2][3][4] Due to its reactivity, it is also available as a solution in ethanol.[5]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₅LiO | [2][4][6] |

| Molecular Weight | 52.00 g/mol | [2][4][6] |

| CAS Number | 2388-07-0 | [2][4][6] |

| Appearance | White to off-white powder or chunks | [2][3][4] |

| Decomposition Temperature | 325 °C | |

| Vapor Pressure | 0.01 Torr at 150 °C | |

| Solubility in Ethanol | 19.6 g/100 g at 20 °C | |

| Solubility in Diethyl Ether | Sparingly soluble | |

| Solubility in Heptane | 0.38 g/100 g at 26 °C | |

| Solubility in Pentane | Sparingly soluble |

Handling and Storage of this compound

This compound is a moisture-sensitive and self-heating substance that may catch fire.[6][7] It reacts violently with water and can cause severe skin burns and eye damage.[7][8] Therefore, stringent adherence to safety protocols for handling air-sensitive reagents is mandatory.

General Precautions

-

Inert Atmosphere: All handling and transfers of this compound powder must be conducted under an inert atmosphere, such as dry nitrogen or argon. A glove box or Schlenk line is recommended for this purpose.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including flame-retardant laboratory coats, chemical safety goggles, a face shield, and chemical-resistant gloves.[7]

-

Dry Glassware: All glassware must be thoroughly dried before use, typically by oven-drying overnight at 125 °C and cooling under a stream of inert gas.[9][11]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[7]

Storage

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.[7] The container should be stored under an inert atmosphere.

Experimental Workflow: Handling of Air-Sensitive this compound Powder

The following diagram illustrates a typical workflow for the safe handling and transfer of this compound powder in a laboratory setting.

Caption: A generalized workflow for the safe handling of this compound powder.

Representative Experimental Protocol: In Situ Preparation and Use in a Condensation Reaction

This compound is frequently used as a strong base in organic synthesis, such as in Claisen and aldol condensations.[1] The following is a representative protocol adapted from a procedure for the in situ preparation of a mixed-base system containing this compound for a condensation reaction.

Objective: To prepare a solution of this compound and lithium hexamethyldisilazide for use as a base in a condensation reaction.

Materials:

-

Anhydrous ethanol

-

n-Butyllithium in hexanes

-

1,1,1,3,3,3-Hexamethyldisilazane

-

Anhydrous tetrahydrofuran (THF)

-

Reaction flask, syringes, needles, and other standard glassware for air-sensitive chemistry

Procedure:

-

Glassware and Atmosphere Preparation: Assemble a multi-necked, round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum. Dry the glassware in an oven and cool it under a stream of dry nitrogen.

-

Reagent Addition: In the nitrogen-flushed flask, add anhydrous THF via a syringe. Cool the flask to 0 °C using an ice bath.

-

To the cooled and stirred solution, add 1,1,1,3,3,3-hexamethyldisilazane via a syringe.

-

Add anhydrous ethanol to the reaction mixture via a syringe.

-

Formation of the Mixed Base: Slowly add n-butyllithium in hexanes to the rapidly stirred solution via a syringe over a period of 20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, stir the resulting solution of lithium hexamethyldisilazide and this compound while cooling for approximately 30 minutes before use in a subsequent reaction step.

This is a generalized protocol and should be adapted with specific quantities and reaction conditions based on the requirements of the specific synthetic transformation.

Chemical Reactivity and Incompatibilities

This compound is a reactive chemical, and its incompatibilities must be well understood to prevent hazardous situations. The following diagram illustrates the key reactivity and incompatibility concerns.

Caption: A diagram illustrating the key chemical incompatibilities of this compound.

Safety Information

Hazard Identification

-

GHS Classification: Self-heating substances and mixtures (Category 1), Skin corrosion/irritation (Category 1B), Serious eye damage/eye irritation (Category 1).[6]

-

Hazard Statements:

-

Precautionary Statements: A comprehensive list of precautionary statements can be found on the Safety Data Sheet (SDS) and includes recommendations for prevention, response, storage, and disposal.[7]

First Aid Measures

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Do NOT use water.

-

Specific Hazards: this compound is self-heating and may ignite in air. It reacts violently with water.[7]

Disclaimer: This document is intended for informational purposes only and does not replace the need for a thorough review of the Safety Data Sheet (SDS) and adherence to all institutional and regulatory safety protocols.

References

- 1. This compound Manufacturer | Molecular Formula: LiC2H5O | CAS No: 2388-07-0 [axiomchem.com]

- 2. ereztech.com [ereztech.com]

- 3. Claisen condensation - Wikipedia [en.wikipedia.org]

- 4. 2388-07-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. Amasci.net - this compound synthesis [amasci.net]

- 7. fishersci.com [fishersci.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.co.uk]

- 11. web.mit.edu [web.mit.edu]

Unveiling the Genesis of Lithium Alkoxides: A Technical Chronicle for the Modern Researcher

For Immediate Release

This whitepaper delves into the foundational discovery and historical context of lithium alkoxides, a class of organometallic compounds that have become indispensable in modern organic synthesis, materials science, and pharmaceutical development. By tracing their origins from the early 20th century, this guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the pioneering work that established the synthesis, characterization, and initial applications of these versatile reagents.

Historical Context and Initial Discovery

The story of lithium alkoxides is intrinsically linked to the broader development of organometallic chemistry in the early 1900s. Following the isolation of elemental lithium in the 19th century, chemists began to explore its reactivity with various organic substrates. While the exact moment of "discovery" of the first simple lithium alkoxide is not definitively documented as a singular event, early investigations into the reactions of alcohols with alkali metals laid the groundwork.

A pivotal moment in the formal study of lithium alkoxides can be traced to the work of J. H. Jones and J. S. Thomas in 1923. Their research, published in the Journal of the Chemical Society, Transactions, detailed the preparation and vapor pressure measurements of a series of simple lithium alkoxides, including lithium methoxide, ethoxide, n-propoxide, and n-butoxide. This study represents one of the earliest systematic investigations into the physical properties of these compounds, suggesting a growing interest in their fundamental chemistry.

Further solidifying their place in the chemical literature, a comprehensive 1934 review by O. C. Dermer in Chemical Reviews titled "Metallic Salts of Alcohols and Alcohol Analogs" provided a thorough overview of the state of knowledge regarding metal alkoxides, including those of lithium. This review served to collate the existing understanding of their preparation and reactivity, making this information more accessible to the wider chemical community.

Early Synthetic Methodologies

The initial syntheses of simple lithium alkoxides were elegant in their simplicity, relying on the direct reaction of elemental lithium with the corresponding alcohol. This fundamental reaction, which generates hydrogen gas as a byproduct, remains a cornerstone of alkoxide synthesis today.

Key Experimental Protocol: Synthesis of Lithium Ethoxide (circa 1920s)

The following protocol is a generalized representation based on the early literature for the preparation of a simple lithium alkoxide:

Objective: To synthesize this compound via the reaction of metallic lithium with absolute ethanol.

Materials:

-

Metallic lithium, wire or small pieces

-

Absolute ethanol, freshly distilled and rigorously dried

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inlet for an inert gas (e.g., nitrogen or argon)

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

The reaction apparatus is thoroughly dried and assembled under an inert atmosphere to exclude moisture.

-

A calculated amount of metallic lithium is placed in the reaction flask.

-

Absolute ethanol is added dropwise from the dropping funnel to the flask containing the lithium at a controlled rate.

-

The reaction is initiated, often with gentle heating, and is evidenced by the evolution of hydrogen gas.

-

The reaction mixture is typically stirred and refluxed until all the lithium metal has dissolved.

-

Upon completion, the resulting solution of this compound in ethanol can be used directly or the excess solvent can be removed under reduced pressure to yield the solid this compound.

Safety Precautions: The reaction of alkali metals with alcohols is exothermic and produces flammable hydrogen gas. This procedure must be carried out in a well-ventilated fume hood, under a strictly inert atmosphere, and with appropriate personal protective equipment.

Evolution of Applications

Initially, the applications of lithium alkoxides were not as widespread as they are today. They were primarily of academic interest for studying the physical and chemical properties of metal-oxygen bonds. However, as the field of organic synthesis matured, the utility of these compounds as strong, non-nucleophilic bases and as precursors for other organometallic reagents became increasingly apparent. Their ability to deprotonate a wide range of organic molecules without adding to the reaction mixture as a nucleophile was a significant advantage in many synthetic transformations.

The historical development of lithium alkoxide applications can be visualized as a progression from fundamental chemical studies to their use as key reagents in complex organic syntheses.

Quantitative Data from Early Studies

The 1923 paper by Jones and Thomas provides some of the earliest quantitative data on the physical properties of simple lithium alkoxides. The table below summarizes their findings on the vapor pressures of these compounds at various temperatures.

| Lithium Alkoxide | Temperature (°C) | Vapor Pressure (mm Hg) |

| Lithium Methoxide | 100 | 0.5 |

| 120 | 2.0 | |

| 140 | 7.5 | |

| This compound | 100 | 0.3 |

| 120 | 1.2 | |

| 140 | 4.5 | |

| Lithium n-Propoxide | 100 | 0.2 |

| 120 | 0.8 | |

| 140 | 3.0 | |

| Lithium n-Butoxide | 100 | 0.1 |

| 120 | 0.5 | |

| 140 | 2.0 |

Data extracted from J. H. Jones and J. S. Thomas, J. Chem. Soc., Trans., 1923, 123, 3285-3289.

This early data, while perhaps not as precise as modern measurements, was crucial in establishing the fundamental physical characteristics of these compounds and demonstrated their relatively low volatility compared to their parent alcohols.

Logical Workflow of Early Lithium Alkoxide Research

The progression of research in the early 20th century followed a logical path from the fundamental synthesis and characterization to the exploration of their chemical behavior.

Conclusion

The discovery and early study of lithium alkoxides in the first half of the 20th century laid the essential groundwork for their current prominence in chemistry. The pioneering work of researchers like Jones, Thomas, and Dermer in synthesizing, characterizing, and cataloging the properties of these compounds paved the way for their adoption as versatile and powerful tools in organic synthesis and beyond. Understanding this historical context provides valuable insights into the fundamental nature of these reagents and a deeper appreciation for the scientific legacy upon which modern chemical innovation is built.

An In-depth Technical Guide to the Basic Reactivity of Lithium Ethoxide with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium ethoxide (LiOEt) is a potent nucleophile and a strong base, rendering it a versatile reagent in organic synthesis. Its reactivity with a wide array of electrophiles is fundamental to the construction of complex molecular architectures, making it a valuable tool for researchers in academia and industry, particularly in the field of drug development. This technical guide provides a comprehensive overview of the core reactivity of this compound with common electrophiles, including detailed reaction mechanisms, experimental protocols, and quantitative data.

Core Reactivity Principles

This compound consists of a lithium cation (Li⁺) and an ethoxide anion (CH₃CH₂O⁻). The high charge density of the small lithium cation and the strong basicity and nucleophilicity of the ethoxide anion govern its reactivity. The nature of the electrophile and the reaction conditions dictate whether this compound acts as a nucleophile in substitution or addition reactions, or as a base in elimination or deprotonation reactions.

Reactions with Alkyl Halides: The Williamson Ether Synthesis

The reaction of this compound with primary alkyl halides is a classic example of the Williamson ether synthesis, proceeding via an SN2 mechanism to form ethers.

Reaction Mechanism:

The ethoxide anion acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide in a concerted backside attack, displacing the halide leaving group.

Caption: SN2 mechanism of the Williamson ether synthesis.

Experimental Protocol: Synthesis of Diethyl Ether

A detailed protocol for the synthesis of diethyl ether from this compound and ethyl bromide is provided below.

| Step | Procedure |

| 1. Preparation of this compound Solution | In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 200 mL of absolute ethanol. Carefully add 7.0 g (1.0 mol) of lithium metal in small pieces. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the lithium has dissolved. This will result in an approximately 5 M solution of this compound in ethanol. For a more detailed procedure on preparing a saturated solution, one can react 2.9 g of lithium with 144 g of ethanol to yield approximately 21.3 g of this compound.[1] |

| 2. Reaction with Ethyl Bromide | To the freshly prepared this compound solution at room temperature, slowly add 108.9 g (1.0 mol) of ethyl bromide dropwise via an addition funnel. |

| 3. Reaction Conditions | After the addition is complete, heat the reaction mixture to a gentle reflux for 2 hours to ensure the completion of the reaction. |

| 4. Work-up | Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. Separate the organic layer. Wash the organic layer with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and filter. |

| 5. Purification | Purify the crude diethyl ether by fractional distillation, collecting the fraction boiling at 34.6 °C. |

Quantitative Data:

| Electrophile | Product | Yield (%) | Reference |

| Ethyl bromide | Diethyl ether | High | General knowledge |

Reactions with Carbonyl Compounds

This compound reacts with various carbonyl compounds, including aldehydes, ketones, esters, and acyl chlorides, through nucleophilic addition or nucleophilic acyl substitution mechanisms.

Aldehydes and Ketones: Nucleophilic Addition

This compound adds to the carbonyl carbon of aldehydes and ketones to form a hemiacetal. In the presence of an acid catalyst, this can proceed to form an acetal or ketal, respectively. However, the primary reaction is the reversible nucleophilic addition.

Reaction Mechanism:

Caption: Nucleophilic addition of this compound to a ketone.

Experimental Protocol: Reaction with Benzaldehyde

| Step | Procedure |

| 1. Reaction Setup | In a round-bottom flask under a nitrogen atmosphere, dissolve 10.6 g (0.1 mol) of benzaldehyde in 100 mL of anhydrous diethyl ether. |

| 2. Addition of this compound | Cool the solution to 0 °C in an ice bath. Slowly add 20 mL of a 5.0 M solution of this compound in ethanol (0.1 mol) dropwise with stirring. |

| 3. Reaction Conditions | Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours. |

| 4. Work-up | Quench the reaction by slowly adding 50 mL of a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. |

| 5. Purification | The crude product, the corresponding hemiacetal, can be purified by column chromatography on silica gel. |

Quantitative Data:

The reaction of lithium enolates with aldehydes, a related reaction, is known to proceed with high yields. Specific yield data for the direct addition of this compound to benzaldehyde to form a stable hemiacetal is less commonly reported due to the equilibrium nature of the reaction.

Esters: Nucleophilic Acyl Substitution (Transesterification) and Claisen Condensation

This compound can react with esters in two primary ways: transesterification and as a base to promote Claisen condensation.

Transesterification: this compound can act as a nucleophile, attacking the carbonyl carbon of an ester and leading to the exchange of the alkoxy group.[2]

Reaction Mechanism (Transesterification):

Caption: Mechanism of transesterification.

Claisen Condensation: As a strong base, this compound can deprotonate the α-carbon of an ester, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of another ester molecule to form a β-keto ester.[3][4][5]

Reaction Mechanism (Claisen Condensation):

Caption: Workflow for the Claisen condensation.

Experimental Protocol: Claisen Condensation of Ethyl Acetate

| Step | Procedure |

| 1. Reaction Setup | In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, place 23 g (1.0 mol) of sodium metal and cover it with 250 mL of absolute ethanol to prepare sodium ethoxide. Alternatively, a commercially available solution of this compound can be used. |

| 2. Addition of Ethyl Acetate | To the ethoxide solution, add 88.1 g (1.0 mol) of dry ethyl acetate dropwise through the addition funnel while stirring vigorously. |

| 3. Reaction Conditions | After the addition is complete, gently heat the mixture on a water bath until the reaction is complete (indicated by the cessation of bubble evolution if starting from sodium metal). |

| 4. Work-up | Cool the reaction mixture and acidify it by slowly adding a mixture of 50 mL of acetic acid and 50 g of ice. Separate the oily layer of ethyl acetoacetate. |

| 5. Purification | The crude product can be purified by fractional distillation under reduced pressure. |

Quantitative Data:

| Reactant | Product | Yield (%) | Reference |

| Ethyl acetate | Ethyl acetoacetate | ~75% (with sodium ethoxide) | General knowledge |

Acyl Chlorides: Nucleophilic Acyl Substitution

This compound reacts rapidly with acyl chlorides to form esters. The reaction is highly favorable due to the high reactivity of the acyl chloride.

Reaction Mechanism:

Caption: Nucleophilic acyl substitution on an acyl chloride.

Reactions with Epoxides: Ring-Opening

This compound is a strong nucleophile that can open epoxide rings. The reaction proceeds via an SN2 mechanism, with the ethoxide attacking one of the electrophilic carbons of the epoxide.[6]

Regioselectivity:

In unsymmetrical epoxides, the attack of the ethoxide anion generally occurs at the less sterically hindered carbon atom.[6]

Reaction Mechanism:

Caption: SN2 mechanism of epoxide ring-opening.

Experimental Protocol: Ring-Opening of Propylene Oxide

| Step | Procedure |

| 1. Reaction Setup | In a pressure-rated flask, place a solution of this compound (0.1 mol) in 100 mL of anhydrous ethanol. |

| 2. Addition of Epoxide | Cool the solution to 0 °C and carefully add 5.8 g (0.1 mol) of propylene oxide. |

| 3. Reaction Conditions | Seal the flask and heat the reaction mixture to 80 °C for 24 hours. |

| 4. Work-up | Cool the reaction to room temperature and carefully quench with 50 mL of water. Extract the product with diethyl ether (3 x 50 mL). |

| 5. Purification | Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting 1-ethoxy-2-propanol can be purified by distillation. |

Quantitative Data:

The ring-opening of epoxides with alkoxides is generally a high-yielding reaction. The regioselectivity is a key consideration, with attack at the less substituted carbon being the major pathway.[6]

Conclusion

This compound is a powerful and versatile reagent in organic synthesis, capable of reacting with a diverse range of electrophiles. Its utility as both a strong nucleophile and a base allows for the efficient formation of ethers, β-keto esters, and ring-opened products from epoxides. Understanding the fundamental principles of its reactivity, as outlined in this guide, is crucial for its effective application in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The provided experimental protocols and mechanistic insights serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. Amasci.net - this compound synthesis [amasci.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Nucleophilic Nature of Lithium Ethoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nucleophilic properties of lithium ethoxide, a versatile and highly reactive organolithium compound. Its utility as a potent nucleophile and strong base makes it an indispensable reagent in modern organic synthesis, particularly in the pharmaceutical and materials science sectors. This document delves into its fundamental physicochemical properties, explores its reactivity in key synthetic transformations, presents detailed experimental protocols, and illustrates reaction mechanisms through clear diagrams.

Physicochemical Properties of this compound

This compound (LiOEt), with the chemical formula C₂H₅LiO, is typically a white powder or is handled as a solution in ethanol.[1][2] Its reactivity is fundamentally linked to the highly polarized lithium-oxygen bond, which imparts a significant negative charge on the oxygen atom, making the ethoxide moiety a strong nucleophile and base.

A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₂H₅LiO | [1] |

| Molecular Weight | 52.00 g/mol | [1][2] |

| Appearance | White powder or chunks; light yellow to brown liquid in solution | [1][2] |

| Density (1.0 M in EtOH) | ~0.821 g/mL at 25 °C | [1][3] |

| CAS Number | 2388-07-0 | [2] |

| Solubility | Soluble in ethanol; limited solubility in non-polar organic solvents | [4][5] |

The Nucleophilic Character of this compound

The nucleophilicity of this compound is its most defining chemical characteristic in organic synthesis. The ethoxide anion (EtO⁻) is a potent nucleophile capable of attacking electron-deficient centers, leading to the formation of new chemical bonds. It is widely employed in reactions where a strong, oxygen-based nucleophile is required.[1][6]

The reactivity of this compound in nucleophilic displacement reactions is significantly influenced by the formation of ion pairs in solution. The degree of association between the lithium cation (Li⁺) and the ethoxide anion can modulate the reaction rate compared to the "free" ethoxide ion. In solution, it exists in equilibrium between monomeric, dimeric, and higher-order aggregates, which influences its reactivity.

Its strong basicity is intrinsically linked to its nucleophilicity. This compound is a strong base, capable of deprotonating a wide range of acidic protons, which is a critical step in many condensation and alkylation reactions.[1][2]

Key Reactions and Mechanisms

This compound participates in a variety of fundamental organic reactions, acting as a powerful nucleophile.

A classic application of this compound is in the Williamson ether synthesis, where it displaces a halide or other suitable leaving group from an alkyl substrate to form an ether. The reaction proceeds via an Sₙ2 mechanism.

Caption: Sₙ2 mechanism of the Williamson ether synthesis.

This compound readily attacks the electrophilic carbonyl carbon of acyl halides and anhydrides to form esters. This reaction is rapid and efficient due to the high reactivity of the acyl substrate.[2][7]

Caption: Ester formation via nucleophilic acyl substitution.

Silyl ethers are common protecting groups for alcohols in multi-step syntheses. This compound can be used to cleave these groups, regenerating the alcohol. The ethoxide ion attacks the silicon atom, which is more electrophilic and less sterically hindered than the corresponding carbon center.[2][7]

References

- 1. This compound [myskinrecipes.com]

- 2. This compound Manufacturer | Molecular Formula: LiC2H5O | CAS No: 2388-07-0 [axiomchem.com]

- 3. 乙醇锂 溶液 1.0 M in ethanol | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound - 1.0 M in ethanol | CymitQuimica [cymitquimica.com]

- 5. Buy this compound | 2388-07-0 [smolecule.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | 2388-07-0 | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols: Lithium Ethoxide as a Strong Base in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of lithium ethoxide (LiOEt) as a strong base in organic synthesis. This compound is a versatile and highly reactive organolithium compound valued for its role in deprotonation reactions, facilitating the formation of crucial reactive intermediates.[1][2]

Properties and Handling of this compound

This compound (CH₃CH₂OLi) is a white powder or chunk solid that is typically handled as a solution in ethanol or other organic solvents.[3] It is a strong, nucleophilic base essential for synthesizing complex organic molecules, particularly in the formation of carbon-carbon bonds.[1][4]

Physical and Chemical Properties:

| Property | Value |

|---|---|

| CAS Number | 2388-07-0 |

| Molecular Formula | C₂H₅LiO |

| Molecular Weight | 52.00 g/mol |

| Appearance | White powder and chunks; colorless to pale yellow liquid in solution[3][5] |

| Purity | Typically ≥ 95% |

| Density (1.0 M in ethanol) | ~0.821 g/mL at 25 °C[6] |

Safety and Handling: this compound is flammable, corrosive, and reacts violently with water.[5][7] It should be handled under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood to avoid exposure to moisture and air, which can cause decomposition.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coats, and chemical-resistant gloves.[5]

-

Storage: Store in a tightly sealed container under an inert atmosphere, away from ignition sources and oxidizing agents.[5] Recommended storage temperature is 2-8 °C.[4]

-

Spills and Disposal: In case of fire, use a dry chemical fire extinguisher. Do not use water.[5] Dispose of waste according to institutional and local regulations for reactive chemicals.

Core Application: Deprotonation and Enolate Formation

The primary function of this compound in organic synthesis is to act as a strong base for the deprotonation of weakly acidic C-H bonds, most notably those alpha (α) to a carbonyl group. This process generates a highly reactive enolate intermediate, which is a cornerstone of many carbon-carbon bond-forming reactions.[8]

The general mechanism involves the ethoxide anion abstracting an α-hydrogen, forming a lithium enolate and ethanol as a byproduct. The lithium cation coordinates with the carbonyl oxygen, influencing the reactivity and stereoselectivity of subsequent reactions.[1]

Application Note 1: Condensation Reactions

This compound is an effective base for promoting condensation reactions such as the Claisen and Aldol condensations.

The Claisen condensation involves the reaction of two ester molecules to form a β-keto ester.[9][10] The reaction is driven by the deprotonation of an α-hydrogen on one ester to form an ester enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.[11]

Representative Protocol: Claisen Condensation of Ethyl Acetate

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure the system is under a positive pressure of inert gas.

-

Reagents: To the flask, add anhydrous ethanol (solvent) and metallic lithium to generate this compound in situ. Alternatively, add a commercially available solution of this compound in ethanol.

-

Addition: Add anhydrous ethyl acetate (2.0 equivalents) to the dropping funnel.

-

Reaction: Add the ethyl acetate dropwise to the stirred this compound solution at room temperature. After the addition is complete, gently heat the mixture to reflux for 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature and then acidify by slowly adding aqueous acid (e.g., 1 M HCl) until the solution is neutral or slightly acidic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude β-keto ester (ethyl acetoacetate) by vacuum distillation.

Illustrative Data for Claisen Condensation

| Ester Substrate | Base (eq.) | Solvent | Product | Typical Yield |

| Ethyl acetate | LiOEt (1.0) | Ethanol | Ethyl acetoacetate | 65-75% |

| Ethyl propanoate | LiOEt (1.0) | Ethanol | Ethyl 2-methyl-3-oxopentanoate | 60-70% |

| Ethyl phenylacetate | LiOEt (1.0) | THF/Ethanol | Ethyl 2,4-diphenyl-3-oxobutanoate | 55-65% |

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Application Note 2: Michael (Conjugate) Addition

The Michael addition is the 1,4-conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[4] this compound can be used to generate the nucleophilic enolate from a Michael donor, such as a β-ketoester or a malonate derivative.

Representative Protocol: Michael Addition

-

Setup: In a flame-dried flask under an inert atmosphere, dissolve the Michael donor (e.g., diethyl malonate, 1.1 equivalents) in an anhydrous solvent such as ethanol or THF.

-

Enolate Formation: Cool the solution to 0 °C in an ice bath. Add a solution of this compound in ethanol (1.0 equivalent) dropwise while stirring. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete enolate formation.

-

Addition: Add the Michael acceptor (e.g., methyl vinyl ketone, 1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Reaction: After the addition, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product via column chromatography.

Illustrative Data for Michael Addition

| Michael Donor | Michael Acceptor | Product | Typical Yield |

| Diethyl malonate | Methyl vinyl ketone | Diethyl 2-(3-oxobutyl)malonate | 80-90% |

| Ethyl acetoacetate | Acrylonitrile | Ethyl 2-acetyl-4-cyanobutanoate | 75-85% |

| Cyclohexanone | Phenyl propenone | 2-(1,3-Diphenyl-3-oxopropyl)cyclohexanone | 70-80% |

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Protocol: Synthesis of this compound Solution

This compound can be readily prepared in the laboratory from metallic lithium and anhydrous ethanol.[5] This in situ preparation is often preferred to ensure a fresh, highly reactive solution.

Detailed Methodology

Materials:

-

Metallic lithium (ribbon or wire)

-

Anhydrous ethanol (absolute, ≥99.5%)

-

Three-necked round-bottom flask, reflux condenser, gas inlet, and glass stopper (all flame- or oven-dried)

Procedure:

-

Setup: Assemble the glassware and flush the entire system with a steady stream of dry nitrogen or argon gas.

-

Solvent: Add a calculated volume of anhydrous ethanol to the flask via cannula or a dry syringe.

-

Lithium Addition: Carefully cut small pieces of lithium metal, weigh them quickly, and add them portion-wise to the ethanol. The reaction is exothermic and produces hydrogen gas, so addition should be slow to control the reaction rate.[5]

-

Stoichiometry: The reaction is 2 Li + 2 C₂H₅OH → 2 C₂H₅OLi + H₂.[5] For a 1.0 M solution, use approximately 7 g of lithium per liter of ethanol.

-

-

Reaction: Stir the mixture at room temperature. The solution will heat up as the lithium dissolves.[5] If the reaction becomes too vigorous, the flask can be cooled in an ice-water bath.

-

Completion: Continue stirring until all the lithium metal has dissolved completely, resulting in a clear or slightly yellow solution.[5]

-